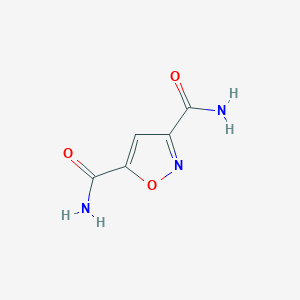

3,5-Isoxazoledicarboxamide

Description

Structure

3D Structure

Properties

CAS No. |

873962-83-5 |

|---|---|

Molecular Formula |

C5H5N3O3 |

Molecular Weight |

155.11 g/mol |

IUPAC Name |

1,2-oxazole-3,5-dicarboxamide |

InChI |

InChI=1S/C5H5N3O3/c6-4(9)2-1-3(5(7)10)11-8-2/h1H,(H2,6,9)(H2,7,10) |

InChI Key |

QXMFLVHGOUBIRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(ON=C1C(=O)N)C(=O)N |

Origin of Product |

United States |

Ii. Synthetic Strategies for the Isoxazoledicarboxamide Framework

Classical and Contemporary Approaches to Isoxazole (B147169) Synthesis

The development of synthetic methods for isoxazoles has been driven by their importance as structural motifs in numerous biologically active compounds. acs.orgnih.gov Both classical and contemporary approaches offer versatile pathways to this key heterocycle.

The reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their synthetic equivalents is a fundamental and widely used method for constructing the isoxazole ring. youtube.comrsc.org In this reaction, the nitrogen atom of hydroxylamine attacks one of the carbonyl groups to form an imine, followed by an intramolecular attack of the hydroxyl group on the second carbonyl, which after dehydration, yields the aromatic isoxazole ring. youtube.com

The reaction can also be performed with α,β-unsaturated ketones, which serve as 1,3-electrophilic synthons. acs.org A notable advancement in this area is a one-pot, regioselective method that utilizes N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated aldehydes or ketones. acs.org The presence of the tosyl group enhances the nucleophilicity of the hydroxylamine's nitrogen atom, leading to excellent regioselectivity for 3-substituted and 3,5-disubstituted isoxazoles. acs.org The Claisen isoxazole synthesis is a specific example where β-keto esters condense with hydroxylamine. youtube.com The reaction conditions, particularly the pH during workup, can influence whether isoxazolin-5-ones or 3-hydroxyisoxazoles are formed. youtube.com

| Starting Materials | Reagents | Product Type | Key Features |

| 1,3-Dicarbonyl Compounds | Hydroxylamine | Isoxazoles | Fundamental, widely used method. youtube.com |

| β-Keto Esters | Hydroxylamine | Isoxazolin-5-ones or 3-Hydroxyisoxazoles | Product depends on substrate and pH. youtube.com |

| α,β-Unsaturated Aldehydes/Ketones | N-hydroxyl-4-toluenesulfonamide | 3- and 3,5-Disubstituted Isoxazoles | Highly regioselective due to the tosyl group. acs.org |

| 1-Aryl-3-methylthio-4-phenylsulfonylbut-2-en-1-one | Hydroxylamine hydrochloride | 3-Aryl-5-(phenylsulfonylmethyl)isoxazoles | Regioselective synthesis. rsc.org |

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes is another powerful and versatile strategy for the synthesis of isoxazoles and isoxazolines, respectively. nih.govresearchgate.net Nitrile oxides are typically generated in situ from precursors such as aldoximes (via oxidation) or hydroximoyl chlorides (via dehydrohalogenation). acs.orgnih.gov The reaction with alkynes directly furnishes the isoxazole ring. nih.govresearchgate.net

This method is highly effective for creating substituted isoxazoles. nih.gov The cycloaddition reaction generally proceeds with high regioselectivity, although the selectivity can be influenced by the electronic and steric nature of the substituents on both the nitrile oxide and the dipolarophile. chem-station.com For instance, the reaction of nitrile oxides with terminal alkynes typically yields 3,5-disubstituted isoxazoles. nih.govbeilstein-journals.org The use of catalysts, such as copper or ruthenium, can improve reaction rates and regioselectivity, especially for less reactive, non-terminal alkynes. nih.govbeilstein-journals.org

| Dipole Precursor | Dipolarophile | Product | Catalyst/Conditions |

| Aldoximes | Alkynes | 3,5-Disubstituted Isoxazoles | In situ nitrile oxide generation (e.g., with NCS or NaOCl). acs.orgnih.gov |

| Hydroximoyl Chlorides | 1,3-Diketones, β-Ketoesters | 3,4,5-Trisubstituted Isoxazoles | Aqueous medium, mild basic conditions. nih.govbeilstein-journals.org |

| Aldoximes | Alkenes | 2-Isoxazolines | Can be subsequently oxidized to isoxazoles. researchgate.netchem-station.com |

| Dibromoformaldoxime | Olefins | Bromoisoxazolines | In situ generation of bromonitrile oxide. chem-station.com |

Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

Controlling the regiochemistry of the isoxazole ring formation is crucial for synthesizing specific isomers, such as the 3,5-disubstituted pattern. Several methods have been developed to achieve this with high selectivity.

One approach involves the reaction of α-benzotriazolyl-α,β-unsaturated ketones with hydroxylamine, which regioselectively yields 3,5-disubstituted isoxazoles. acs.org Another strategy employs the reaction of β-nitroenones with tin(II) chloride dihydrate, which facilitates a domino reductive Nef reaction and cyclization to afford 3,5-disubstituted isoxazoles in good yields under mild conditions. rsc.org

Furthermore, the 1,3-dipolar cycloaddition of nitrile oxides to terminal alkynes is a reliable method for producing 3,5-disubstituted isoxazoles. nih.govbeilstein-journals.org The regioselectivity is often high, with the R-group of the nitrile oxide ending up at the 3-position and the R-group of the alkyne at the 5-position. The use of copper catalysts in these cycloadditions can enhance both the yield and the regioselectivity. nih.govbeilstein-journals.org

Targeted Synthesis of 3,5-Isoxazoledicarboxamide

Alternatively, a 1,3-dipolar cycloaddition strategy could be employed. This would involve the cycloaddition of a nitrile oxide with an alkyne that is substituted with a carboxamide group. To obtain the 3,5-dicarboxamide structure, one could potentially use a nitrile oxide derived from an oxime containing a carboxamide group and an appropriately substituted alkyne. Further functional group manipulation of a pre-formed 3,5-disubstituted isoxazole, such as the hydrolysis of a 3,5-dicyanoisoxazole or the amidation of a 3,5-isoxazoledicarboxylic acid or its ester derivatives, represents another viable synthetic route.

Innovations in Green Synthetic Methodologies for Isoxazoles

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for isoxazole synthesis. acs.org This includes the use of greener solvents and alternative energy sources to reduce waste and avoid hazardous materials. nih.gov

Deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional organic solvents. acs.orgyoutube.com DESs are mixtures of two or more components, typically a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic mixture with a melting point significantly lower than that of the individual components. acs.orgnih.gov They are often biodegradable, non-toxic, and inexpensive. youtube.com

The synthesis of 3,5-disubstituted isoxazoles has been successfully achieved in a one-pot, three-step reaction using a choline (B1196258) chloride:urea (1:2) deep eutectic solvent. acs.orgacs.org In this procedure, an aldehyde is first reacted with hydroxylamine to form an oxime, which is then converted to a hydroximoyl chloride in situ using N-chlorosuccinimide (NCS). Subsequent reaction with an alkyne yields the 3,5-disubstituted isoxazole. acs.orgcore.ac.uk The DES medium was found to be essential for the reaction to proceed and could be recycled up to five times without a significant drop in yield. acs.org

| DES Composition | Reaction Type | Key Advantage |

| Choline chloride:Urea (1:2) | One-pot, three-step synthesis of 3,5-disubstituted isoxazoles | Recyclable, essential for reaction, good yields. acs.orgacs.org |

| Choline chloride:Glycerol | Synthesis of 3,5-disubstituted isoxazoles | Proved the concept, though yields were lower than with urea-based DES. acs.orgacs.org |

| L-(+)-Tartaric acid:Choline chloride (1:2) | Synthesis of bis-quinazolin-4-ones | Demonstrated superior results among acidic DESs for a related heterocyclic synthesis. nih.gov |

Metal-Free and Aqueous Medium Protocols

The development of synthetic routes that operate under metal-free conditions and in aqueous media represents a significant advancement in green chemistry. These approaches circumvent the issues associated with metal toxicity, contamination of the final product, and the cost of catalyst removal.

While a direct, one-pot synthesis of this compound in a metal-free, aqueous system is not extensively documented in readily available literature, a plausible two-step synthetic pathway can be constructed based on established green chemical transformations. This proposed route involves the initial synthesis of a precursor, diethyl 3,5-isoxazoledicarboxylate, followed by a green amidation process.

Step 1: Proposed Metal-Free Synthesis of Diethyl 3,5-Isoxazoledicarboxylate

A promising metal-free approach to the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.govwikipedia.org To obtain the desired diethyl 3,5-isoxazoledicarboxylate, the reaction would involve the in-situ generation of a nitrile oxide from a suitable precursor, which then reacts with an appropriately substituted alkyne. For instance, the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate (a hydroxamoyl chloride) with ethyl propiolate could theoretically yield the target diester. The generation of the nitrile oxide can often be achieved using a mild base, avoiding the need for metal catalysts.

Step 2: Aqueous, Metal-Free Amidation

Once the diethyl 3,5-isoxazoledicarboxylate precursor is obtained, the subsequent conversion to this compound can be achieved through a direct amidation reaction. Recent advancements have described metal- and base-free amidation of esters using water as a green solvent. nih.gov This type of transformation typically involves heating the ester with an amine in water, leading to the formation of the corresponding amide and the alcohol as a byproduct. nih.gov This method offers a significant environmental advantage over traditional amidation procedures that often require harsh reagents and organic solvents.

A research group has reported a simple and efficient method for the direct amidation of esters via C(acyl)-O bond cleavage without the need for any additional reagents or catalysts, utilizing only water as a green solvent. nih.gov The reaction conditions and yields for a range of substrates are summarized in the table below.

| Entry | Ester | Amine | Product | Yield (%) |

| 1 | Ethyl benzoate | Benzylamine | N-Benzylbenzamide | 95 |

| 2 | Methyl 4-chlorobenzoate | Piperidine | (4-Chlorophenyl)(piperidin-1-yl)methanone | 92 |

| 3 | Diethyl phthalate | Aniline | N1,N2-Diphenylphthalamide | 88 |

This data demonstrates the viability of aqueous, metal-free amidation for converting esters to amides, a key step in the proposed sustainable synthesis of this compound.

Atom Economy Considerations in Isoxazole Synthesis

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. orgsyn.org The ideal reaction has an atom economy of 100%, where all reactant atoms are found in the product.

The 1,3-dipolar cycloaddition reaction, a key method for isoxazole synthesis, is inherently atom-economical. wikipedia.org In the reaction between a nitrile oxide and an alkyne to form an isoxazole, all the atoms of both reactants are incorporated into the five-membered heterocyclic ring. This contrasts sharply with many other types of reactions, such as substitution or elimination reactions, which generate stoichiometric byproducts, thus lowering the atom economy.

For the proposed synthesis of this compound, the atom economy of each step should be considered:

Amidation: The amidation of a diester with ammonia (B1221849) will theoretically produce the dicarboxamide and two molecules of the corresponding alcohol as the only byproduct. The atom economy of this step can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the conversion of diethyl 3,5-isoxazoledicarboxylate to this compound, the reaction is with ammonia, and the byproduct is ethanol (B145695). While the direct amidation in water is a green process, the generation of ethanol as a byproduct means the atom economy is less than 100%. However, this is a significant improvement over many classical amidation methods that use coupling reagents, which are incorporated into byproducts and drastically reduce the atom economy.

The pursuit of metal-free and aqueous synthetic routes, coupled with a strong consideration for atom economy, paves the way for the sustainable production of valuable chemical entities like this compound. While a direct, documented one-pot synthesis remains an area for further research, the combination of existing green methodologies offers a clear and viable path forward.

Iii. Spectroscopic and Crystallographic Elucidation of 3,5 Isoxazoledicarboxamide Structures

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution and the solid state. A full NMR analysis of 3,5-Isoxazoledicarboxamide would provide unambiguous evidence of its chemical structure and connectivity.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: In a typical ¹H NMR spectrum of this compound, one would expect to observe a distinct signal for the C4-proton of the isoxazole (B147169) ring. Its chemical shift would be influenced by the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms and the two carboxamide groups. Additionally, signals corresponding to the amine (-NH₂) protons of the two carboxamide groups would be present. The chemical shift of these protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR: The ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule. Key resonances would include those for the C3 and C5 carbons of the isoxazole ring, which are directly attached to the carboxamide groups, and the C4 carbon. The carbonyl carbons of the amide groups would appear at the downfield end of the spectrum, typically in the range of 160-180 ppm. The number of signals and their chemical shifts would confirm the symmetrical nature of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on data from analogous structures, as direct experimental data is unavailable.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3 | - | ~160-165 |

| C4 | ~7.0-7.5 (s, 1H) | ~100-110 |

| C5 | - | ~165-170 |

| C=O (at C3) | - | ~158-162 |

| C=O (at C5) | - | ~158-162 |

| -NH₂ (at C3) | Variable (br s, 2H) | - |

| -NH₂ (at C5) | Variable (br s, 2H) | - |

To confirm the assignment of signals from 1D NMR and to establish through-bond and through-space correlations, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, this would primarily be used to confirm the absence of coupling for the isolated C4-H proton.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to. This would definitively link the ¹H signal of the C4-proton to its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is a crucial technique that would establish the connectivity of the entire molecular framework. For instance, correlations would be expected from the C4-proton to the C3 and C5 carbons of the isoxazole ring, as well as to the carbonyl carbons of the amide groups.

Solid-State NMR (ssNMR) provides information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would be particularly informative. These techniques can reveal the presence of different polymorphs (different crystal packing arrangements) and provide insights into intermolecular interactions, such as hydrogen bonding, by analyzing differences in chemical shifts compared to the solution state.

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Obtaining a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique would yield precise data on bond lengths, bond angles, and torsion angles, confirming the planarity of the isoxazole ring and the geometry of the carboxamide substituents. The resulting crystal structure would provide the absolute configuration and conformation of the molecule in the solid state.

Table 2: Representative Crystallographic Data for a Dicarboxamide Compound This table presents typical data obtained from a single-crystal X-ray diffraction experiment for a related dicarboxamide and is for illustrative purposes only.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 11.0 |

| β (°) | 105.0 |

| Volume (ų) | 810.0 |

| Z | 4 |

| R-factor | < 0.05 |

The analysis of the crystal structure would extend to understanding how the molecules pack together in the crystal lattice. For this compound, the primary intermolecular forces dictating the crystal packing would be hydrogen bonds. The amide groups provide both hydrogen bond donors (the N-H protons) and acceptors (the carbonyl oxygen). It is highly probable that these groups would form extensive networks of intermolecular hydrogen bonds, potentially leading to the formation of sheets or other supramolecular architectures. These interactions are fundamental to the physical properties of the solid, such as its melting point and solubility.

Complementary Spectroscopic Methods for Structural Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present. For this compound and its analogues, IR spectroscopy is instrumental in confirming the presence of key structural motifs, particularly the amide C=O and N-H groups, as well as vibrations associated with the isoxazole ring.

The IR spectra of carboxamides are characterized by several distinct absorption bands. The carbonyl (C=O) stretching vibration, typically referred to as the Amide I band, is one of the most intense and useful bands in the spectrum. For secondary amides, this band typically appears in the region of 1680-1630 cm⁻¹. The N-H bending vibration (Amide II band) is observed near 1570-1515 cm⁻¹. Furthermore, N-H stretching vibrations are visible as sharp bands in the 3350-3180 cm⁻¹ region. nih.gov

Vibrations corresponding to the isoxazole ring also produce characteristic signals. The C=N stretching vibration within the heterocyclic ring is typically observed in the 1650-1550 cm⁻¹ range. The N-O stretching vibration usually appears between 1440-1300 cm⁻¹, while C-O stretching is found in the 1260-1000 cm⁻¹ region. The precise positions of these bands can be influenced by the nature and position of substituents on the isoxazole ring and the amide nitrogen.

Table 1: Typical Infrared Absorption Ranges for Functional Groups in this compound Derivatives

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Amide (N-H) | Stretching | 3350 - 3180 |

| Aromatic (C-H) | Stretching | ~3100 - 3000 |

| Carbonyl (C=O) | Stretching (Amide I) | 1680 - 1630 |

| Isoxazole Ring (C=N) | Stretching | 1650 - 1550 |

| Amide (N-H) | Bending (Amide II) | 1570 - 1515 |

| Isoxazole Ring (N-O) | Stretching | 1440 - 1300 |

Note: The exact frequencies can vary based on the molecular environment, substitution, and physical state of the sample.

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. nih.gov

For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum confirms its molecular weight. The fragmentation of isoxazole-containing compounds is a subject of detailed study. acs.org The isoxazole ring is susceptible to cleavage upon ionization. Common fragmentation pathways for isoxazoles involve the cleavage of the N-O bond, which is the weakest bond in the ring, followed by subsequent rearrangements and fragmentations.

The amide groups also direct fragmentation. A characteristic fragmentation of amides is the α-cleavage, which involves the breaking of the bond between the carbonyl carbon and the adjacent carbon atom. Another common pathway is the McLafferty rearrangement, particularly in derivatives with longer alkyl chains on the nitrogen atom. researchgate.net The analysis of these fragment ions provides a fingerprint of the molecule, allowing for structural confirmation. The study of collision-induced dissociation (CID) of deprotonated isoxazoles shows that a variety of reaction products and pathways can be observed, often dominated by a nonstatistical shattering mechanism. acs.org

Table 2: Potential Mass Spectrometric Fragments for a Generic N-substituted this compound

| Ion | Proposed Structure/Origin | Significance |

| [M+H]⁺ | Protonated molecular ion | Confirms molecular weight |

| [M-R]⁺ | Loss of a substituent from the amide nitrogen | Indicates nature of N-substituent |

| [M-NHR]⁺ | Loss of the amido group | Cleavage of the C-N amide bond |

| [C₄H₂N₂O₃]⁺ | Fragment containing the isoxazoledicarboxamide core | Indicates fragmentation of the substituent |

| [C₃HNO]⁺ | Fragment from isoxazole ring cleavage | Characteristic of the isoxazole core |

Note: The observed fragments and their relative intensities depend on the specific structure of the derivative and the ionization technique used.

Iv. Computational Investigations and Theoretical Modeling of 3,5 Isoxazoledicarboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govchemrxiv.org DFT methods are employed to elucidate the fundamental electronic properties and conformational landscape of 3,5-Isoxazoledicarboxamide.

The electronic structure of a molecule governs its reactivity and physical properties. DFT calculations can determine the distribution of electrons within this compound and identify regions susceptible to electrophilic or nucleophilic attack. Key electronic properties and reactivity descriptors that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Parameter | Value (Illustrative) | Description |

| HOMO Energy | -7.2 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability |

| Electronegativity (χ) | 4.35 eV | Measure of the ability to attract electrons |

| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 3.32 eV | Propensity to accept electrons |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar organic molecules.

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape. Conformational analysis of this compound using DFT can identify the most stable arrangements of its atoms (conformers). researchgate.net This is particularly important for understanding the orientation of the two carboxamide groups relative to the isoxazole (B147169) ring.

By systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformation, a potential energy surface can be mapped out. The conformations corresponding to energy minima are the most likely to be populated. This analysis reveals the flexibility of the molecule and the preferred spatial arrangement of its functional groups, which is crucial for its interaction with biological targets. Studies on related carboxamide derivatives have shown that DFT is a reliable method for predicting the lowest energy conformers. nih.govrsc.org

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of molecular conformations, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of the dynamic behavior of this compound in a simulated environment, such as in a solvent or bound to a protein. rsc.org

MD simulations can track the movements of every atom in the this compound molecule over time, providing insights into its flexibility and the stability of its various conformations. nih.gov By analyzing the trajectory of the simulation, one can observe transitions between different conformational states and determine the time-averaged properties of the molecule. This is particularly useful for understanding how the molecule behaves in a physiological environment and how its shape might adapt upon binding to a receptor.

When this compound is identified as a potential ligand for a protein target, MD simulations are invaluable for studying the dynamics and stability of the ligand-protein complex. These simulations can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand within the protein's binding site over the course of the simulation, the stability of the binding pose can be assessed.

Key Interactions: MD can highlight the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are maintained between the ligand and the protein, providing a dynamic view of the binding mode.

Conformational Changes: The simulation can show how the protein and ligand conformations adapt to each other upon binding, a phenomenon known as "induced fit."

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand) to a second (the receptor, typically a protein). nih.govnih.gov For this compound, docking studies can be used to screen for potential biological targets and to hypothesize its binding mode.

In a typical docking study, a 3D model of the this compound molecule is placed into the binding site of a target protein, and a scoring function is used to estimate the binding affinity for various poses. This allows for the ranking of different binding orientations and can guide the design of more potent analogs. For instance, docking studies on isoxazole-carboxamide derivatives have been used to understand their interactions with enzymes like cyclooxygenases (COX). nih.govnih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value (Illustrative) | Description |

| Binding Affinity | -8.5 kcal/mol | Estimated free energy of binding |

| Key Interacting Residues | TYR 123, SER 245, LEU 300 | Amino acid residues in the binding pocket involved in interactions |

| Type of Interactions | Hydrogen bond with SER 245, Pi-Pi stacking with TYR 123, Hydrophobic interaction with LEU 300 | The nature of the non-covalent bonds stabilizing the complex |

Note: The values and residues in this table are for illustrative purposes to demonstrate the type of data generated from molecular docking studies.

Binding Site Prediction and Ligand Orientation

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. This method is crucial for understanding the potential mechanism of action for isoxazole derivatives. In silico molecular docking studies have been employed to investigate how 3,5-disubstituted isoxazoles interact with various biological targets. nih.govnih.gov

The process involves generating a three-dimensional model of the isoxazole derivative and the target protein. Docking algorithms then systematically sample different orientations and conformations of the ligand within the protein's binding site to identify the most stable binding pose, often referred to as the one with the lowest energy score.

For instance, in studies targeting enzymes involved in inflammation and cancer, such as lipoxygenase (LOX) and cyclooxygenase (COX), molecular docking revealed that 3,5-disubstituted isoxazole derivatives can bind strongly within their catalytic domains. nih.gov Similarly, docking studies on glucosamine-6-phosphate synthase (GlcN-6-P), a target for antimicrobial agents, showed that isoxazoline (B3343090) derivatives bind to the active site of the enzyme, suggesting a competitive inhibition mechanism. nih.gov These simulations are critical for identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand, thereby stabilizing the ligand-protein complex. rsc.org

Estimation of Binding Affinities

Beyond predicting the binding pose, computational methods are used to estimate the binding affinity, or the strength of the interaction between a ligand and its target protein. A primary metric from molecular docking is the docking score, which provides a qualitative estimate of binding affinity. However, more rigorous methods are often employed for more accurate quantitative predictions.

One such set of methods is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). researchgate.netnih.govnih.gov These approaches calculate the free energy of binding by combining molecular mechanics energy calculations with continuum solvation models. researchgate.netnih.govnih.gov They are considered more accurate than simple docking scores because they are typically based on molecular dynamics simulations of the receptor-ligand complex, which accounts for the flexibility of both the protein and the ligand. nih.gov

Below is a table showing representative data from a computational study on isoxazole amide inhibitors of SMYD3, illustrating the correlation between experimental and calculated binding free energies.

| Compound | Experimental ΔG (kcal/mol) | Calculated ΔG (kcal/mol) - ESMACS |

| Ligand 1 | -8.5 | -8.2 |

| Ligand 2 | -8.1 | -7.9 |

| Ligand 3 | -7.9 | -8.0 |

| Ligand 4 | -7.7 | -7.5 |

| Ligand 5 | -7.5 | -7.6 |

| This table is illustrative and based on data trends reported for isoxazole derivatives in computational studies. chemrxiv.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov For isoxazole derivatives, QSAR is a powerful tool for understanding which structural properties are key to their therapeutic effects and for predicting the activity of novel, yet-to-be-synthesized compounds. nih.govresearchgate.net

Development of Predictive QSAR Models

The development of a QSAR model begins with a dataset of isoxazole derivatives with known biological activities (e.g., anti-inflammatory, anticancer, or antiviral). nih.govnih.govresearchgate.net For each compound, a set of numerical parameters, known as molecular descriptors, are calculated to represent its structural, physicochemical, or electronic properties. Statistical techniques, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. nih.govnih.gov

Numerous QSAR models have been developed for various classes of isoxazole derivatives. nih.govresearchgate.net For example, 3D-QSAR models using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to isoxazole derivatives targeting the farnesoid X receptor (FXR) and various cancer cell lines. rsc.orgnih.gov These models provide 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. rsc.org The statistical quality of these models is assessed by parameters such as the coefficient of determination (R²) and the cross-validated R² (q²), which indicate the model's ability to fit the data and its internal predictive power, respectively. researchgate.netnih.gov

The table below summarizes the statistical results of representative QSAR models developed for isoxazole derivatives.

| QSAR Model Type | Target/Activity | R² (Coefficient of Determination) | q² (Cross-validation Coefficient) | r²_pred (External Validation) | Source(s) |

| 2D-QSAR | Anti-CVB3 Activity | 0.84 - 0.99 | 0.76 - 0.92 | 0.62 - 0.79 | nih.gov |

| CoMFA (3D-QSAR) | FXR Agonists | 0.960 | 0.664 | 0.872 | nih.gov |

| CoMSIA (3D-QSAR) | FXR Agonists | 0.969 | 0.706 | 0.866 | nih.gov |

| QSAR | Anti-inflammatory | >0.8 | >0.6 | Not Reported | nih.govresearchgate.net |

Molecular Descriptors for Structure-Activity Correlation

The foundation of any QSAR model is the set of molecular descriptors used. These descriptors quantify various aspects of a molecule's structure and properties. For isoxazole derivatives, a wide range of descriptors have been used to build predictive models. These can be categorized as follows:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe properties like molecular size, shape, and branching. A common example is the molecular connectivity index (e.g., ¹χ, ²χ), which has been shown to be important in describing the anticancer activity of isoxazole-piperazine derivatives. researchgate.net

Quantum Chemical (3D) Descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule. Examples include the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which has been correlated with the activity of some isoxazole derivatives. researchgate.net

3D-QSAR Field Descriptors (CoMFA/CoMSIA): These descriptors are calculated on a 3D grid around the aligned molecules. CoMFA uses steric and electrostatic fields, while CoMSIA includes additional fields like hydrophobic, and hydrogen bond donor/acceptor fields. nih.govmdpi.com These have proven effective in modeling the activity of isoxazole derivatives as FXR agonists, with hydrogen bond donor fields showing a significant contribution. nih.gov

The table below lists some molecular descriptors that have been found to be significant in QSAR studies of isoxazole derivatives.

| Descriptor Type | Descriptor Name | Significance in Isoxazole QSAR | Source(s) |

| Topological | Molecular Connectivity Index (¹χ, ²χ) | Correlates with anticancer activity in various cell lines. | researchgate.net |

| Quantum Chemical | LUMO Energy | Important for describing anticancer activity. | researchgate.net |

| 3D-QSAR (CoMSIA) | Hydrogen Bond Donor Field | High contribution to molecular activity for FXR agonists. | nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Steric and Electrostatic Fields | Key fields for modeling interactions with various receptors. | rsc.orgmdpi.com |

Validation Strategies for QSAR Models

The validation of a QSAR model is a critical step to ensure its reliability, robustness, and predictive power. researchgate.net A model is only useful if it can accurately predict the activity of new compounds. nih.gov Several strategies are employed for rigorous validation, in line with the Organization for Economic Co-operation and Development (OECD) principles. basicmedicalkey.comnih.gov

Internal Validation: This process assesses the stability and robustness of the model using the same data that was used to build it (the training set). researchgate.netbasicmedicalkey.com The most common technique is cross-validation, particularly the leave-one-out (LOO) method. scielo.br In LOO, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound, and the resulting cross-validation coefficient (q²) is calculated. A high q² value (typically > 0.5) indicates good internal predictivity. mdpi.com

External Validation: This is considered the most stringent test of a model's predictive ability. nih.govresearchgate.net The initial dataset is split into a training set (for model building) and a test set (for validation). The model is developed using only the training set and then used to predict the activities of the compounds in the test set, which were not used during model development. researchgate.net The predictive ability is quantified by parameters like the predictive R² (R²pred or Q²ext). nih.gov A high value (typically > 0.6) suggests that the model can generalize well to new data. researchgate.net

Y-Randomization (Y-Scrambling): This is a crucial test to ensure that the model is not the result of a chance correlation between the descriptors and the biological activity. scielo.bruni-bayreuth.de The test involves randomly shuffling the biological activity values in the training set multiple times, and for each shuffled set, a new QSAR model is developed with the original descriptor matrix. nih.govacs.orgyoutube.com These new models are expected to have very low R² and q² values. If the original model's statistical significance is much higher than that of the random models, it confirms that the model is robust and not based on a random correlation. uni-bayreuth.deyoutube.com

The table below summarizes key validation parameters and their generally accepted threshold values for a reliable QSAR model.

| Validation Strategy | Key Parameter | Description | Acceptable Value | Source(s) |

| Internal Validation | q² or Q² (LOO) | Cross-validated coefficient of determination. | > 0.5 | mdpi.com |

| External Validation | R²pred or Q²ext | Predictive R² for the external test set. | > 0.6 | researchgate.net |

| Model Fitness | R² | Coefficient of determination for the training set. | > 0.6 | researchgate.net |

| Chance Correlation | Y-Randomization | Models from scrambled data should have low R² and q². | Low R², q² | scielo.brnih.gov |

V. Molecular Recognition and Supramolecular Assemblies Involving 3,5 Isoxazoledicarboxamide

Non-Covalent Interactions in 3,5-Isoxazoledicarboxamide Systems

The structure of this compound is predisposed to participate in a range of non-covalent interactions, which are fundamental to its role in molecular recognition and the formation of stable, self-assembled structures. These interactions include robust hydrogen bonding, weaker van der Waals and electrostatic forces, and aromatic π-π stacking.

Hydrogen bonds are the most significant directional forces in the supramolecular chemistry of this compound. The two carboxamide groups (-CONH₂) are excellent hydrogen bond donors (via the N-H protons) and acceptors (via the carbonyl oxygen). This dual nature allows for the formation of extensive and predictable hydrogen-bonding networks.

Research on dicarboxamides attached to other heterocyclic spacers, such as pyridine, reveals common hydrogen-bonding patterns that are applicable here. researchgate.net For instance, amide groups readily form strong N-H···O hydrogen bonds, creating robust synthons like the R²₂(8) ring motif, where two molecules form a dimer. nih.gov In the solid state, these interactions can propagate, leading to one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. researchgate.netnih.gov

The isoxazole (B147169) ring itself contributes to the hydrogen-bonding potential. The nitrogen atom in the isoxazole ring can act as a hydrogen bond acceptor, a feature noted in the crystal structure of 3,5-pyridinedicarboxamide where the ring nitrogen participates in the network. researchgate.net This additional acceptor site, in conjunction with the amide groups, allows for the creation of more complex and interwoven hydrogen-bonded architectures. researchgate.netrsc.orgnih.gov The presence of water molecules can further mediate these networks, bridging different parts of the primary molecules to form even larger assemblies. nih.gov

Electrostatic interactions arise from the permanent dipole moments and charge distributions within the molecule. The isoxazole ring is an electron-deficient system, and the carboxamide groups are highly polar. This creates a distinct electrostatic potential map across the molecule, with partial negative charges on the oxygen and nitrogen atoms and partial positive charges on the hydrogen and carbon atoms. These partial charges guide the alignment of molecules to maximize attractive electrostatic interactions, complementing the more directional hydrogen bonds. youtube.com These non-covalent forces, including hydrogen bonds and hydrophobic interactions, are the primary drivers for the interaction between polyphenols and proteins. nih.gov

The aromatic isoxazole ring of this compound is capable of engaging in π-π stacking interactions. researchgate.net These interactions occur between the electron clouds of aromatic systems and are a significant force in the organization of many organic materials and biological systems. wikipedia.orgyoutube.com The nature of π-π stacking can vary, including face-to-face, edge-to-face, and offset-stacked arrangements. youtube.com

The isoxazole ring is considered electron-poor, which influences its stacking behavior. It can favorably interact with electron-rich aromatic rings in what is known as a donor-acceptor interaction. wikipedia.org This principle is utilized in the design of various molecular systems. For example, the interaction between electron-rich benzene (B151609) derivatives and electron-poor pyridinium (B92312) rings is a key factor in the synthesis of complex structures like catenanes. wikipedia.org Similarly, the isoxazole ring can stack with other isoxazole rings or different aromatic systems, contributing to the stability of the resulting supramolecular architecture. nih.gov These stacking interactions have been identified as playing a role in the binding of oxadiazole-based compounds, which are structurally similar to isoxazoles, to biological targets like DNA and enzymes. nih.gov

Table 1: Summary of Non-Covalent Interactions in this compound

| Interaction Type | Participating Functional Groups | Typical Role in Supramolecular Assembly |

| Hydrogen Bonding | Carboxamide (-CONH₂) N-H donors and C=O acceptors; Isoxazole ring nitrogen acceptor. | Formation of strong, directional networks (dimers, chains, sheets) that define the primary structure of the assembly. researchgate.netnih.govnih.gov |

| Van der Waals Forces | Entire molecule | General, non-directional packing forces that contribute to the overall stability of the condensed phase. |

| Electrostatic Interactions | Polar carboxamide groups and the electron-deficient isoxazole ring. | Directional alignment of molecules based on partial charges, reinforcing hydrogen-bonding patterns. youtube.com |

| Pi-Pi Stacking | Aromatic isoxazole ring | Stacking of aromatic rings in various geometries (face-to-face, offset), contributing to the cohesion of layers and columns. wikipedia.orgnih.gov |

Host-Guest Chemistry with Isoxazole-based Receptors

The principles of molecular recognition inherent to the isoxazole scaffold allow for its use in host-guest chemistry. In these systems, a larger "host" molecule with a cavity can encapsulate a smaller "guest" molecule. Isoxazole-containing compounds can act as either the host or the guest.

A notable example involves water-soluble arylazoisoxazoles, which function as molecular photoswitches. nih.gov These molecules can exist in two different shapes (isomers) that can be interconverted with light. It has been shown that these isoxazole derivatives can form host-guest complexes with cyclodextrins, which are barrel-shaped host molecules. The different isomers of the arylazoisoxazole bind to the cyclodextrin (B1172386) host with significantly different strengths. This demonstrates that the isoxazole unit can be a key component in creating responsive molecular systems where binding and release can be controlled by an external stimulus like light. nih.gov This concept is also being explored for the development of "supramolecular prodrugs," where a drug molecule is held in a host until a specific biological stimulus triggers its release. rsc.org

Self-Assembly Processes and Ordered Architectures

The combination of strong, directional hydrogen bonding and supportive π-π stacking interactions enables this compound and related compounds to undergo self-assembly into well-defined, ordered architectures. This process is spontaneous and driven by the tendency of the molecules to arrange themselves in the most energetically favorable way.

An example of this is the light-controllable self-assembly of a carboxylic acid-functionalized arylazoisoxazole into a hydrogel. nih.gov A hydrogel is a three-dimensional network of polymer chains that can hold a large amount of water. In this case, the isoxazole derivative molecules self-assemble into long fibers, which then entangle to form the gel network. The ability to manipulate the gel's properties with light highlights the sophisticated level of control that can be achieved through the molecular design of self-assembling isoxazole systems. nih.gov The formation of such ordered structures is a direct consequence of the non-covalent interactions discussed previously, where hydrogen bonds create the primary chains and other forces help to organize these chains into a larger structure.

Enzyme-Ligand Interaction Mechanisms of Isoxazole Scaffolds

The isoxazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is often found in compounds that bind to biological targets like enzymes and receptors. nih.gov The specific non-covalent interactions that an isoxazole-containing ligand can make within an enzyme's active site are key to its biological activity.

System xc⁻ Transporter: In a series of isoxazole analogues designed as inhibitors for the System xc⁻ transporter, it was found that adding bulky, lipophilic groups with π-electron character to the isoxazole ring significantly enhanced binding. This suggests that these groups engage in favorable hydrophobic and potentially π-stacking interactions with distinct regions of the protein, in addition to the core interactions of the isoxazole scaffold. nih.gov

Toll-Like Receptor 8 (TLR8): A novel class of isoxazole-based antagonists for TLR8 was developed using computational modeling. These compounds were found to bind competitively within a pocket at the dimerization interface of the receptor. Their effectiveness relies on a combination of interactions that suppress the signaling pathway associated with this receptor. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): For a potent imidazoleisoindole inhibitor of IDO1, a cancer immunotherapy target, X-ray crystallography revealed that the inhibitor forms an extensive hydrogen bond network with the enzyme. This network, combined with hydrophobic interactions, was crucial for its high potency. nih.gov

Table 2: Examples of Isoxazole Scaffolds in Enzyme-Ligand Interactions

| Enzyme/Receptor Target | Isoxazole-Containing Compound Class | Key Interactions Observed or Predicted | Reference |

| System xc⁻ Transporter | Substituted ACPA analogues | Lipophilic interactions, π-electron interactions | nih.gov |

| Acetylcholinesterase (AChE) | 3,5-disubstituted isoxazoles | Placement at the edge of the active site | nih.gov |

| Tyrosinase | Chalcone-derived isoxazoles | Inhibition activity dependent on functional group substitutions | nih.gov |

| Toll-Like Receptor 8 (TLR8) | Isoxazole-based antagonists | Competitive binding, suppression of NF-κB signaling | nih.gov |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Imidazoleisoindole derivatives | Heme coordination, extensive hydrogen bond network, hydrophobic interactions | nih.gov |

Vi. Synthetic Modifications and Derivatization of the 3,5 Isoxazoledicarboxamide Core

Strategies for Functional Group Derivatization

The derivatization of the 3,5-isoxazoledicarboxamide core primarily involves the chemical transformation of its two amide functionalities and potential substitution on the isoxazole (B147169) ring itself. A key strategy involves leveraging the amide groups as synthetic handles for introducing a wide range of substituents. This can be achieved through various reactions, including hydrolysis to the corresponding carboxylic acids, which can then be converted into esters, other amides, or used in coupling reactions.

Another significant strategy focuses on the isoxazole ring. The ring can undergo reactions such as nitration, allowing for the introduction of a nitro group, which can subsequently be reduced to an amino group, providing another point for derivatization. For instance, the nitration of a 3,5-disubstituted isoxazole has been demonstrated using a mixture of nitric acid and acetic anhydride (B1165640). scielo.br

Furthermore, synthetic strategies can be designed to build the isoxazole ring with the desired functionalities already in place. This often involves the condensation of a hydroxylamine (B1172632) precursor with a 1,3-dicarbonyl compound or its equivalent. researchgate.net By choosing appropriately substituted starting materials, chemists can avoid potentially harsh derivatization steps on the final isoxazole product. An innovative approach in related carboxamide-containing structures, such as benzene-1,3,5-tricarboxamides (BTAs), involves starting with a pre-functionalized core like 5-aminoisophthalic acid. rsc.org This method inverts the connectivity of one amide group but simplifies the synthesis by eliminating steps and statistical reactions, a strategy that could be adapted for creating complex isoxazole analogues. rsc.org

General derivatization principles, such as those used for modifying hydroxyl or carbonyl groups, can also be adapted. nih.gov For example, the conversion of amide NH bonds or potential hydroxyl precursors into more complex structures using acyl chlorides or isocyanates could introduce chromophores or other functional moieties, enhancing the molecule's analytical detectability or modulating its properties. nih.gov

Synthesis of Substituted this compound Analogues

The synthesis of analogues of the this compound core relies on established methods of isoxazole formation and subsequent modification. A prevalent method for forming the 3,5-disubstituted isoxazole ring is the reaction of a β-diketone or a related precursor with hydroxylamine hydrochloride. researchgate.netijpcbs.com The specific substituents at the 3 and 5 positions are determined by the structure of the starting dicarbonyl compound.

For example, the synthesis of 3,5-diaryl isoxazole derivatives often begins with the reaction of a substituted chalcone (B49325) (an α,β-unsaturated ketone) with hydroxylamine, which proceeds through a cyclization reaction to form the isoxazole ring. nih.gov Similarly, novel isoxazole derivatives have been synthesized through a one-pot condensation reaction of precursors like 2-[(Substituted phenyl)hydrazono]malononitrile with hydroxylamine hydrochloride in ethanol (B145695). researchgate.net This approach allows for the creation of a library of compounds by varying the substituents on the phenyl ring of the starting material. researchgate.net

Further modifications can be made to the synthesized isoxazole core. Alkylation and nitration are common secondary reactions. scielo.br In one study, a 3,5-diarylisoxazole was first synthesized, and then the isoxazole ring was nitrated using nitric acid and acetic anhydride to introduce a nitro group. scielo.br In another example, a hydrazide of a 3-carboxy-5-benzoylisoxazole was condensed with ethyloxalyl chloride and subsequently cyclized to create more complex, fused heterocyclic systems, demonstrating how the carboxy/amide function at the 3-position can be a gateway to elaborate structures. capes.gov.br

The following table summarizes various synthetic approaches used to create analogues based on the 3,5-disubstituted isoxazole core.

| Starting Material(s) | Reagents & Conditions | Product Type | Reference |

| Flavones, Hydroxylamine hydrochloride | NaOH, DMSO, 100°C, 8 h | 3,5-Diarylisoxazoles | scielo.br |

| 1,6-Diphenylhexa-1,5-diene-3,4-dione, Hydroxylamine hydrochloride | Not specified | 3',5-Diphenyl-4,4',5,5'-tetrahydro-3,5'-biisoxazole | ijpcbs.com |

| 2-[(Substituted phenyl)hydrazono]malononitrile, Hydroxylamine hydrochloride | Sodium acetate, Ethanol | 3,5-Diamino-4-(phenylazo)isoxazole derivatives | researchgate.net |

| 3,5-Diarylisoxazole | Acetic anhydride, Nitric acid, 0-5°C | 4-Nitro-3,5-diarylisoxazole | scielo.br |

| 4-Amino-5-benzoylisoxazolo-3-carboxylic acid hydrazide, Ethyloxalyl chloride | Condensation, then cyclization | Derivatives of isoxazolo[4,5-d]pyrimidine | capes.gov.br |

Characterization of Novel Derivatives

The structural confirmation of newly synthesized this compound analogues and related derivatives is accomplished through a combination of spectroscopic and analytical techniques. These methods provide definitive evidence of the molecular structure, purity, and composition of the novel compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the presence of key functional groups. For isoxazole derivatives, characteristic absorption bands would confirm the presence of the C=N and N-O bonds within the isoxazole ring, as well as the C=O (amide I) and N-H (amide II) stretching and bending vibrations of the carboxamide groups. scielo.brresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structure elucidation.

¹H NMR provides information on the number and chemical environment of protons in the molecule. The chemical shifts, integration, and coupling patterns of the signals can confirm the arrangement of substituents on the isoxazole ring and the amide side chains. researchgate.netnih.gov

¹³C NMR is used to determine the number and types of carbon atoms. The chemical shifts reveal the carbon skeleton, distinguishing between sp²-hybridized carbons of the isoxazole ring and any aromatic substituents, and the sp²-hybridized carbonyl carbons of the amide groups. researchgate.netnih.gov

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its elemental composition. The fragmentation pattern observed in the mass spectrum can also help to confirm the structure of the synthesized derivative. researchgate.net

Elemental Analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimental values are compared with the calculated values for the proposed structure to verify its elemental formula. ijpcbs.comnih.gov

The table below provides examples of characterization data for representative 3,5-disubstituted isoxazole derivatives reported in the literature.

| Compound Name | Technique | Key Findings / Data | Reference |

| 3,5-Dimethyl-4-(3'-nitrophenylazo) isoxazole | IR (cm⁻¹) | 1603 (N=N), 1405 (N-O) | researchgate.net |

| ¹H NMR (DMSO-d₆, δ ppm) | 2.50 (s, 3H), 2.82 (s, 3H), 7.89-8.52 (m, 4H, aromatic) | researchgate.net | |

| ¹³C NMR (DMSO, δ ppm) | 11.14, 11.43 (CH₃), 112.25-163.31 (isoxazole & aromatic C) | researchgate.net | |

| MS (EI) | [M+1]⁺, m/z 247.05 | researchgate.net | |

| A series of 3,5-diarylisoxazole derivatives (compounds 24-34) | Analytical Suite | Structures confirmed by IR, ¹H NMR, ¹³C NMR, and elemental analysis. | nih.gov |

| 3,5-Diarylisoxazole derivatives (compounds 5, 6a-d, 7a-c, 8, 9, 10) | Analytical Suite | Characterized by FTIR, NMR, and mass spectrometry (MS). | scielo.br |

Vii. Applications of Isoxazole Based Compounds in Advanced Materials Science

Integration of Isoxazole (B147169) Scaffolds into Functional Materials

The incorporation of isoxazole units into larger molecular architectures allows for the fine-tuning of material properties. This has been particularly evident in the fields of polymers and liquid crystals.

Polymers: Isoxazole-containing polymers, or polyisoxazoles, can be synthesized through methods like the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. rsc.org This reaction's high regioselectivity typically yields 3,5-disubstituted isoxazoles. rsc.org The properties of the resulting polymers can be tailored by selecting specific monomer precursors. For instance, incorporating fatty acid derivatives can influence the polymer's physical characteristics. rsc.org The synthesis process itself can be complex, with potential side reactions like the self-dimerization of nitrile-N-oxides into furoxans, which can affect the molecular weight of the final polymer. rsc.org

Liquid Crystals: The isoxazole scaffold is a promising template for the development of liquid crystals due to its significant dipole moment and anisotropic molecular shape, which promote the formation of mesophases. beilstein-journals.orgresearchgate.net Research has shown that the inclusion of an isoxazole ring in a molecule can lead to the formation of various liquid crystalline phases, including nematic and smectic phases. beilstein-journals.orgresearchgate.nettandfonline.comtandfonline.com

Table 1: Influence of Heterocyclic Core on Liquid Crystal Mesophase

| Heterocyclic Core | Predominant Mesophase | Reference |

| Isoxazole | Nematic, Smectic A | beilstein-journals.org |

| Isoxazoline (B3343090) | Smectic A | beilstein-journals.org |

| Isoxazole and Tetrazole | Nematic, Smectic C | arkat-usa.org |

Potential in Organic Electronic Materials

Isoxazole and its derivatives, particularly the closely related oxadiazoles, have been investigated for their potential in organic electronic devices, most notably in Organic Light-Emitting Diodes (OLEDs). rsc.org In these devices, such compounds can function as electron-transporting materials or as emitters in the emissive layer. acs.orgiphy.ac.cn

The electron-deficient nature of the isoxazole/oxadiazole ring facilitates electron injection and transport, a crucial characteristic for efficient OLED performance. rsc.org When used as emitters, the chemical structure of the isoxazole-containing molecule can be modified to tune the emission color and efficiency. For example, derivatives have been designed to produce deep-blue light, which is essential for full-color displays. nih.gov

Researchers have synthesized various molecules where the isoxazole or oxadiazole core is linked to other aromatic units, such as pyrene (B120774) or carbazole, to create materials with specific photophysical properties. acs.orgnih.gov These properties, including high quantum yields and efficient energy transfer processes, are critical for developing high-performance OLEDs. acs.orgrsc.org The thermal stability of these materials is also a key consideration for the longevity of electronic devices. rsc.org

Table 2: Isoxazole/Oxadiazole Derivatives in OLEDs

Role in Nanomaterials and Hybrid Systems

The isoxazole scaffold has been utilized in the development of advanced nanomaterials and hybrid systems, including functionalized nanoparticles and metal-organic frameworks (MOFs).

Nanoparticles: Isoxazole derivatives have been used to functionalize nanoparticles for various applications. For instance, magnetic nanoparticles have been coated with benzo[d]oxazole, a related heterocyclic structure, to create efficient and recyclable catalysts for organic synthesis. jsynthchem.comjsynthchem.com In the realm of drug delivery, nanotechnology has been employed to enhance the efficacy of isoxazole-based therapeutic agents. nih.gov By formulating an isoxazole-carboxamide compound into a nano-emulgel, researchers were able to improve its cellular permeability and potency against cancer cell lines. nih.gov The small size of these nanoparticles, typically 1 to 100 nm, allows for their accumulation in specific target sites. nih.gov

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. youtube.comyoutube.com The modular nature of MOFs allows for their properties to be tailored by choosing specific metal and organic linker components. youtube.com While direct examples of "3,5-Isoxazoledicarboxamide" in MOFs are not prevalent in the provided context, the principles of MOF design allow for the incorporation of isoxazole-based linkers. Functional groups on the isoxazole ring, such as carboxylic acids, can coordinate with metal centers to build extended frameworks. nih.gov These isoxazole-containing MOFs could potentially be used in applications such as gas storage, catalysis, and chemical sensing, leveraging both the porous nature of the MOF and the specific chemical properties of the isoxazole unit. youtube.comyoutube.com

Development of Supramolecular Materials

Supramolecular materials are formed through the self-assembly of molecules via non-covalent interactions, such as hydrogen bonding and π–π stacking. The isoxazole ring is an effective building block for these materials due to its ability to participate in such interactions.

Gels: Low molecular weight gelators containing isoxazole scaffolds have been studied for their ability to form gels through self-aggregation. beilstein-journals.org The formation of these gels is driven by a combination of dipole-dipole interactions, π–π stacking between the aromatic rings, and hydrogen bonding. beilstein-journals.org

Liquid Crystals: As discussed previously, the formation of liquid crystals is a prime example of supramolecular assembly. The distinct electronic and geometric characteristics of the isoxazole core guide the molecules to arrange themselves into ordered, yet fluid, mesophases. beilstein-journals.orgarkat-usa.org The polarity of the isoxazole group enhances the intermolecular interactions, stabilizing the liquid crystalline phase. arkat-usa.org The ability to form different mesophases (nematic, smectic) by subtly altering the molecular structure highlights the isoxazole scaffold's role in directing supramolecular organization. beilstein-journals.orgtandfonline.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-Isoxazoledicarboxamide derivatives?

- Methodology : The synthesis typically involves multi-step condensation reactions. For example, 3,5-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide derivatives are synthesized via cyclization of precursor amines and carboxylic acids under reflux conditions using polar aprotic solvents (e.g., DMF or THF). Temperature control (80–120°C) and reaction time (12–24 hours) are critical for optimizing yields .

- Key Considerations : Solvent choice impacts reaction selectivity, and intermediates should be purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to minimize byproducts .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound derivatives?

- Methodology :

- 1H/13C NMR : Assigns proton and carbon environments, with characteristic shifts for oxazole (δ 8.1–8.5 ppm for aromatic protons) and carboxamide (δ 2.1–2.5 ppm for methyl groups) .

- X-ray Crystallography : Resolves 3D molecular packing and bond angles. For example, crystallographic data for a related pyrazole derivative (C9H17N3) confirmed a planar heterocyclic core with intermolecular hydrogen bonding influencing stability .

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide) .

Q. How is the bioactivity of this compound derivatives screened in preclinical studies?

- Methodology :

- In vitro assays : Antimicrobial activity is tested via broth microdilution (MIC values against Gram-positive/negative strains). Anticancer potential is assessed using MTT assays on cell lines (e.g., IC50 calculations) .

- Enzyme inhibition : Kinase or protease inhibition is quantified via fluorescence-based assays (e.g., ATPase activity measurement at λex/λem = 340/460 nm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in this compound synthesis?

- Methodology :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst) systematically. For instance, using Pd/C in THF at 100°C increased yields by 25% compared to DMF .

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps. Adjust stoichiometry (e.g., 1.2:1 molar ratio of amine to acid chloride) to drive completion .

Q. What computational methods are effective for modeling this compound interactions with biological targets?

- Methodology :

- Molecular Docking (AutoDock/Vina) : Predict binding affinities to enzyme active sites (e.g., COX-2 or EGFR kinases). Use PyMOL for visualizing hydrogen bonds and hydrophobic interactions .

- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns trajectories to assess conformational changes .

Q. How can researchers resolve discrepancies in reported spectral data for this compound derivatives?

- Methodology :

- Meta-Analysis : Compare NMR/IR data across publications. For example, conflicting δ values for oxazole protons may stem from solvent effects (CDCl3 vs. DMSO-d6) .

- Reproducibility Protocols : Re-synthesize compounds using standardized conditions and validate via high-resolution mass spectrometry (HRMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.